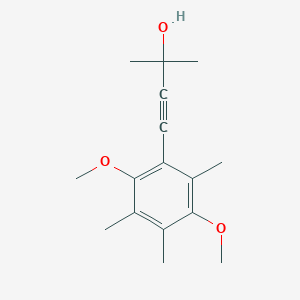

4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol

説明

4-(2,5-ジメトキシ-3,4,6-トリメチルフェニル)-2-メチルブト-3-イン-2-オールは、3つのメチル基で置換されたジメトキシベンゼン環とブチノール側鎖を含む独自の構造を特徴とする有機化合物です。

特性

CAS番号 |

185757-83-9 |

|---|---|

分子式 |

C16H22O3 |

分子量 |

262.34 g/mol |

IUPAC名 |

4-(2,5-dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C16H22O3/c1-10-11(2)15(19-7)13(8-9-16(4,5)17)12(3)14(10)18-6/h17H,1-7H3 |

InChIキー |

LPUGNKYQLMDFCF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C(=C1OC)C)C#CC(C)(C)O)OC)C |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

4-(2,5-ジメトキシ-3,4,6-トリメチルフェニル)-2-メチルブト-3-イン-2-オールは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ヒドロキシル基は、ケトンまたはアルデヒドに酸化される可能性があります。

還元: アルキンは、アルケンまたはアルカンに還元される可能性があります。

置換: 適切な条件下で、メトキシ基は他の官能基で置換される可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を酸性媒体で。

還元: 炭素担持パラジウム(Pd / C)または水素化アルミニウムリチウム(LiAlH₄)を用いた水素化。

置換: 非プロトン性溶媒中で、ナトリウムメトキシド(NaOMe)またはナトリウムエトキシド(NaOEt)などの求核剤。

生成される主な生成物

酸化: 4-(2,5-ジメトキシ-3,4,6-トリメチルフェニル)-2-メチルブト-3-イン-2-オンが生成されます。

還元: 4-(2,5-ジメトキシ-3,4,6-トリメチルフェニル)-2-メチルブト-3-エン-2-オールが生成されます。

置換: メトキシ基をさまざまな官能基で置換した誘導体が生成されます。

科学研究への応用

4-(2,5-ジメトキシ-3,4,6-トリメチルフェニル)-2-メチルブト-3-イン-2-オールは、科学研究においていくつかの用途があります。

化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。

医学: 抗炎症作用や抗酸化作用など、その潜在的な治療的特性について研究されています。

化学反応の分析

Types of Reactions

4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne can be reduced to an alkene or alkane.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products Formed

Oxidation: Formation of 4-(2,5-dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-one.

Reduction: Formation of 4-(2,5-dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-ene-2-ol.

Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

科学的研究の応用

4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

作用機序

4-(2,5-ジメトキシ-3,4,6-トリメチルフェニル)-2-メチルブト-3-イン-2-オールの作用機序は、特定の分子標的との相互作用に関与しています。化合物のヒドロキシル基とメトキシ基は、酵素や受容体との水素結合やその他の相互作用を形成して、それらの活性を調節することができます。 アルキン部分は、クリックケミストリー反応にも参加して、生体コンジュゲートやその他の官能化分子を形成することができます .

類似化合物との比較

類似化合物

3-(2,5-ジメトキシ-3,4,6-トリメチルフェニル)プロピルメタクリレート: レドックスポリマーの調製に使用される関連化合物.

2-(2,5-ジメトキシ-3,4,6-トリメチルフェニル)酢酸:

独自性

4-(2,5-ジメトキシ-3,4,6-トリメチルフェニル)-2-メチルブト-3-イン-2-オールは、ジメトキシベンゼン環、アルキン、ヒドロキシル官能基の組み合わせが特徴です。 この構造配置は、研究や産業のさまざまな分野で、異なる反応性と多様な用途の可能性を提供します .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。